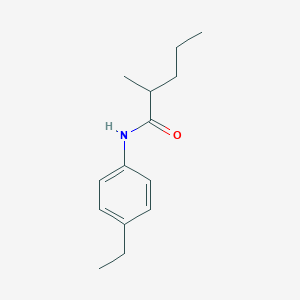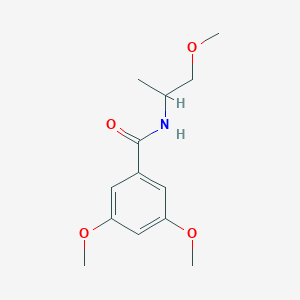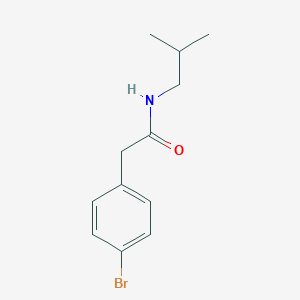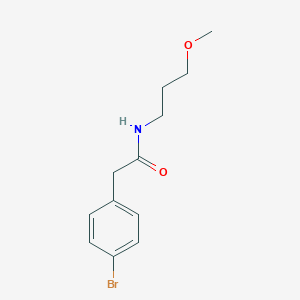
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide, commonly known as Bupiprimate, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Bupiprimate belongs to the class of piperidinecarbothioamide compounds and is structurally similar to the well-known drug, Risperidone.
Wirkmechanismus
The exact mechanism of action of Bupiprimate is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has been shown to act as a partial agonist at dopamine D2 receptors, which could explain its antipsychotic effects. Bupiprimate has also been shown to have anxiolytic effects, which could be due to its modulation of serotonin receptors.
Biochemical and Physiological Effects:
Bupiprimate has been shown to have several biochemical and physiological effects. In animal studies, Bupiprimate has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has also been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of neurodegenerative diseases. Bupiprimate has been shown to have minimal side effects and is generally well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Bupiprimate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal side effects in animal studies. Bupiprimate has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Bupiprimate has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its effects on different neurotransmitters and receptors. Additionally, Bupiprimate has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for research on Bupiprimate. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bupiprimate's anti-inflammatory and antioxidant properties could be useful in slowing the progression of these diseases. Another area of interest is its potential as an anxiolytic agent. Bupiprimate's modulation of serotonin receptors could make it a useful treatment for anxiety disorders. Finally, more research is needed to elucidate the exact mechanism of action of Bupiprimate and its effects on different neurotransmitters and receptors. This could lead to the development of more targeted and effective therapeutic agents.
Synthesemethoden
The synthesis of Bupiprimate involves the reaction of 4-butylphenylhydrazine and 4-hydroxy-1-piperidinecarbothioamide in the presence of a suitable solvent and catalyst. The reaction yields Bupiprimate as a white crystalline solid, which can be purified using recrystallization techniques. The synthesis of Bupiprimate has been reported in several scientific publications, including the Journal of Chemical and Pharmaceutical Research.
Wissenschaftliche Forschungsanwendungen
Bupiprimate has been studied extensively for its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders. Several studies have reported the effectiveness of Bupiprimate in treating anxiety, depression, and schizophrenia. Bupiprimate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide |
|---|---|
Molekularformel |
C16H24N2OS |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-4-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C16H24N2OS/c1-2-3-4-13-5-7-14(8-6-13)17-16(20)18-11-9-15(19)10-12-18/h5-8,15,19H,2-4,9-12H2,1H3,(H,17,20) |
InChI-Schlüssel |
ADCLQGYYHYQADR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B215681.png)
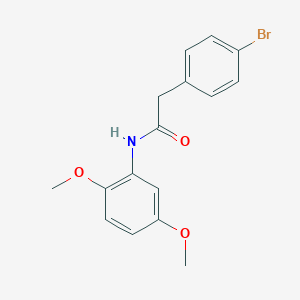
![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)
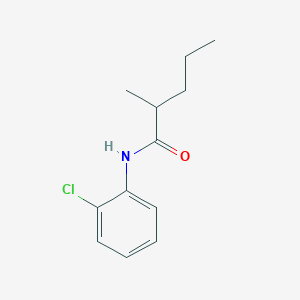

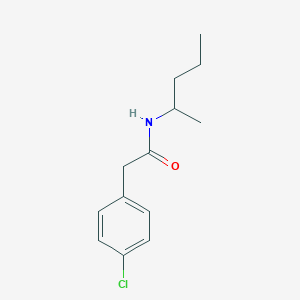
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
